2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Description
The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with methyl groups at positions 3 and 6, a sulfanyl-acetamide linker, and a 4-nitrophenyl moiety.
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-9-7-12-14(26-9)15(22)19(2)16(18-12)25-8-13(21)17-10-3-5-11(6-4-10)20(23)24/h3-6,9H,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVLCHOHFGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamide formation. The nitrophenyl group is then introduced through nitration reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the nitrophenyl group may interact with enzymes or receptors, modulating their activity. The thieno[3,2-d]pyrimidine core can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Structural Modifications in the Thieno[3,2-d]pyrimidinone Core
Substituent Variations
- Target Compound : 3,6-dimethyl, 4-oxo, sulfanyl-acetamide linker.
- : Replaces 3,6-dimethyl with 6-ethyl and 3-phenyl groups, yielding C₂₂H₁₈N₄O₄S₂ (avg. mass 466.53 g/mol). This substitution increases steric bulk but reduces polarity .
- : Features a 3-methyl and 7-phenyl-substituted core linked to a 4-butylphenyl group (mol. weight 463.61 g/mol). The phenyl group may enhance π-π stacking interactions in biological systems .
Impact on Physicochemical Properties
- Polarity: The 4-nitrophenyl group in the target compound increases hydrophobicity compared to analogs with unsubstituted aryl groups (e.g., ’s 4-phenoxyphenyl derivative) .
- Hydrogen Bonding: Analogs with amino or hydroxyl substituents (e.g., ’s diaminopyrimidine derivatives) exhibit stronger hydrogen-bonding capacity, influencing solubility and target binding .
Modifications in the Acetamide-Linked Aryl Group
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : 4-Nitrophenyl (strong electron-withdrawing) may enhance stability and receptor affinity.
- : Uses a 6-methylbenzothiazol-2-yl group (electron-deficient heterocycle), resulting in IWP-3 , a Wnt signaling inhibitor (CAS 687561-60-0) .
- : 4-Chlorophenyl or 4-nitrophenyl benzimidazole derivatives show potent anthelmintic activity, suggesting electron-withdrawing groups improve bioactivity .
Anti-Inflammatory Potential
- : Benzothieno[3,2-d]pyrimidine derivatives with methylsulfonamide groups inhibit COX-2, iNOS, and IL-8 in keratinocytes (e.g., compound 1: IC₅₀ COX-2 = 0.8 μM) . The target compound’s 4-nitrophenyl group may similarly modulate inflammatory pathways.
Antiviral and Anthelmintic Activity
Biological Activity
The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core substituted with a nitrophenyl acetamide group. The presence of sulfur in the structure may contribute to its biological activity.
Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold exhibit significant inhibition of enzymes involved in purine biosynthesis. Specifically, the compound has been shown to inhibit:
- GARFTase (Glycinamide ribonucleotide formyltransferase) with an inhibition constant of 2.97 μM.
- AICARFTase (AICAR transformylase) with an inhibition constant of 9.48 μM .
These enzymes are crucial in the de novo synthesis pathway of purines, which is vital for DNA and RNA synthesis.
Antitumor Activity
The compound has been evaluated for its antitumor properties through various in vitro assays. The following table summarizes key findings from studies assessing its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 8.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.
Selectivity and Toxicity
In addition to its antitumor effects, the compound shows selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment. Preclinical studies have indicated that it has a favorable toxicity profile with minimal adverse effects on normal tissues .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study conducted by researchers demonstrated that the compound effectively inhibited both GARFTase and AICARFTase in isolated enzyme assays. This dual inhibition suggests that it may disrupt purine metabolism in cancer cells, leading to reduced proliferation .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The results highlighted that modifications to the side chains significantly influenced biological activity, emphasizing the importance of structural optimization .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of the compound to target enzymes. The docking scores ranged from -14.82 to -16.26 kcal/mol, indicating strong interactions with GARFTase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
